molecular formula C13H17N3 B11729560 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

Cat. No.: B11729560
M. Wt: 215.29 g/mol
InChI Key: PMCJORDFFPULEN-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by an ethyl group attached to the nitrogen atom at position 1 and a phenylethyl group attached to the nitrogen atom at position 2 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole compounds.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-N-(2-phenylethyl)piperidin-4-amine: Similar structure but with a piperidine ring instead of a pyrazole ring.

    N-ethyl-N’,N’-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine: Contains an ethylenediamine backbone with similar substituents.

Uniqueness

1-ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is unique due to its specific pyrazole ring structure and the presence of both ethyl and phenylethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-ethyl-N-(2-phenylethyl)pyrazol-4-amine

InChI

InChI=1S/C13H17N3/c1-2-16-11-13(10-15-16)14-9-8-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3

InChI Key

PMCJORDFFPULEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCCC2=CC=CC=C2

Origin of Product

United States

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